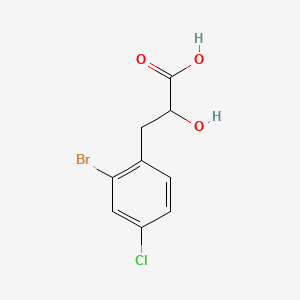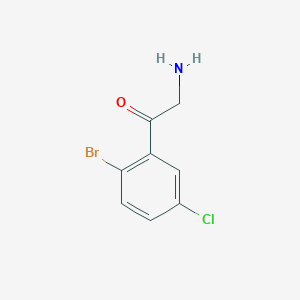
3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridinone core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one typically involves the reaction of a suitable pyridinone precursor with an appropriate amine and an alkylating agent. One common method involves the use of a multicomponent reaction (MCR) where aldehydes, amines, and β-ketoesters are reacted in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or organocatalysts are often employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form hydroxyl derivatives.
Substitution: The butan-2-yloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyridinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting antineoplastic activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran ring structure and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: These compounds also feature a heterocyclic core and are known for their pharmaceutical applications.
Uniqueness
What sets 3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one apart is its unique combination of functional groups, which allows for a diverse range of chemical modifications and applications. Its butan-2-yloxy group provides additional sites for chemical reactions, enhancing its versatility in synthetic chemistry .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-amino-4-butan-2-yloxy-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-6(2)13-7-4-5-11-9(12)8(7)10/h4-6H,3,10H2,1-2H3,(H,11,12) |
InChI Key |
ISBLMEQTPVURAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C(=O)NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



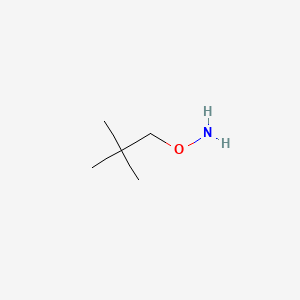
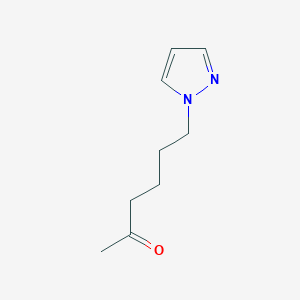

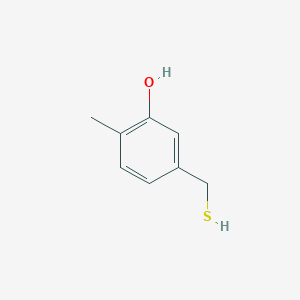

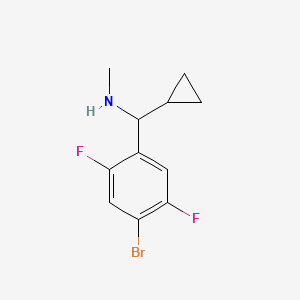
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13537527.png)




